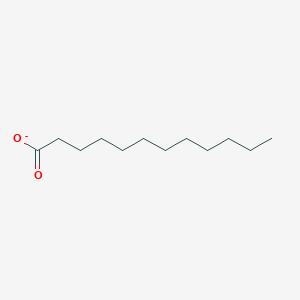![molecular formula C23H26N4O5S B1226645 4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1226645.png)
4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Molecular Synthesis and Characterization
A variety of benzamide derivatives have been synthesized, demonstrating the chemical versatility of compounds like 4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide. For instance, Saeed et al. (2015) reported the synthesis of different substituted benzamides, highlighting their potential biological applications and ability to bind nucleotide protein targets, marking their significance in medicinal chemistry (Saeed et al., 2015). Similarly, Facile et al. (2010) synthesized a series of substituted pyrazoles, further expanding the range of derivates and their potential applications (Pareek et al., 2010).
Luminescent Supramolecular Structures
Moyano et al. (2013) discovered that supramolecular liquid crystals containing 4-aryl-1H-pyrazole units exhibit luminescent properties. These structures self-assemble to form mesophases, highlighting a novel application of pyrazole derivatives in material science and potentially in optoelectronic devices (Moyano et al., 2013).
Antimicrobial Applications
A series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one showed significant antimicrobial activity against a range of bacteria and fungi. This study by Sanjeeva Reddy et al. (2010) highlights the potential of pyrazole derivatives as antimicrobial agents, an important application in pharmaceuticals (Sanjeeva Reddy et al., 2010).
Molecular Interaction Studies
Saeed et al. (2020) conducted a comprehensive study involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations on antipyrine derivatives. These studies offer deep insights into the molecular interactions of benzamide derivatives, which are crucial for understanding their chemical behavior and potential applications in various fields (Saeed et al., 2020).
properties
Molecular Formula |
C23H26N4O5S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C23H26N4O5S/c1-16-14-17(2)27(25-16)19-6-4-18(5-7-19)23(28)24-21-15-20(8-9-22(21)31-3)33(29,30)26-10-12-32-13-11-26/h4-9,14-15H,10-13H2,1-3H3,(H,24,28) |
InChI Key |
QKXYXSPMMQZDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



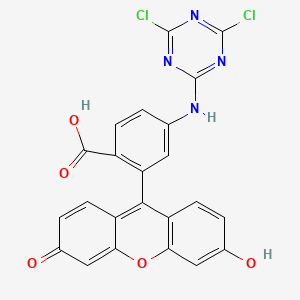
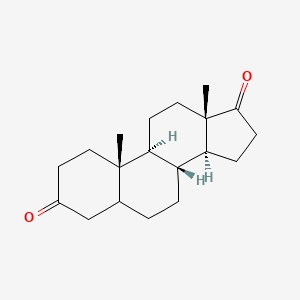
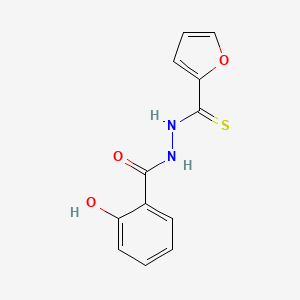


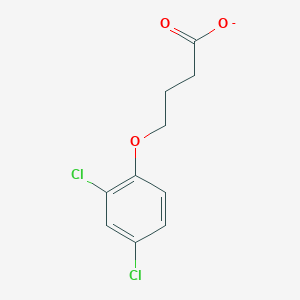
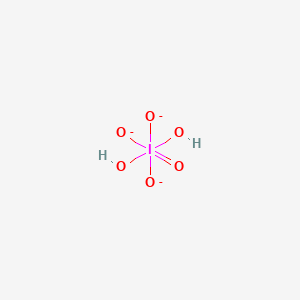
![N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)
![2-[1-(2-Hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B1226577.png)
![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)

![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)
![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)
